8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.
Scientific Research Applications
8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane include other tropane alkaloids, such as:
Cocaine: A well-known tropane alkaloid with stimulant properties.
Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: A tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
Uniqueness
What sets 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[32Its specific interactions with molecular targets and pathways may differ from those of other tropane alkaloids, making it a valuable compound for further research and development .
Properties
IUPAC Name |
cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXZIWFQUXSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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